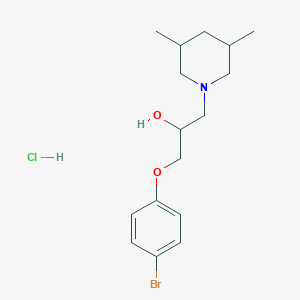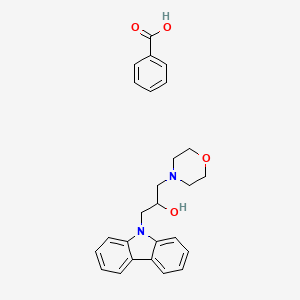![molecular formula C12H8F3N3O B6486529 N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide CAS No. 1251634-92-0](/img/structure/B6486529.png)
N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide” is a chemical compound that contains a pyrimidine ring, a trifluoromethyl group, and a carboxamide group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has a carbon atom bonded to three fluorine atoms . The carboxamide group (-CONH2) is derived from carboxylic acids (-COOH) where the -OH group has been replaced by an -NH2 group .
Molecular Structure Analysis
The trifluoromethyl group is electron-withdrawing, which means it pulls electron density away from the rest of the molecule, potentially affecting the reactivity of the compound . The presence of the carboxamide group could allow for hydrogen bonding, which could influence the compound’s solubility and its interactions with other molecules .Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the functional groups present in the molecule. For instance, the carboxamide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The trifluoromethyl group is generally stable under a wide range of conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors such as its molecular structure, the nature of its functional groups, and its stereochemistry. For instance, the presence of the polar carboxamide group could enhance the compound’s water solubility .Applications De Recherche Scientifique
N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other molecules, as an inhibitor of enzymes, and as a ligand for the binding of proteins. It has also been used to study the structure-activity relationship of drugs, as a fluorescent probe for the detection of biological molecules, and as a tool for the study of receptor-ligand interactions.
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been associated with a broad range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . They are also known to have significant effects on various human tumor cell lines .
Mode of Action
It’s known that pyrimidine derivatives can interact with dna and rna due to their structural resemblance to nucleotide base pairs . This interaction can influence the function of these nucleic acids, potentially leading to the observed biological effects.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biological processes due to their presence in dna and rna
Pharmacokinetics
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Result of Action
Pyrimidine derivatives have been associated with a broad range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide in lab experiments include its versatility, its availability, and its low cost. It is also relatively easy to handle and store. The main limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
The potential future directions for research using N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide include the development of new drugs and compounds based on its structure, the study of its mechanism of action, the development of new fluorescent probes, the study of its effects on gene expression and cell growth, and the development of new analytical methods for the detection of this compound. Additionally, further research into the use of this compound as a tool for the study of receptor-ligand interactions is needed.
Méthodes De Synthèse
N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide can be synthesized from commercially available starting materials. The synthesis involves the condensation of 2-aminopyrimidine with trifluoromethylphenyl isocyanate in the presence of a base. The reaction is carried out in an organic solvent at a temperature of 80-90°C. The reaction yields this compound in good yields.
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)8-4-1-2-5-9(8)18-11(19)10-16-6-3-7-17-10/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMIWISHQKDDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(adamantan-1-yl)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486460.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B6486463.png)
![1-{4-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}ethan-1-one dihydrochloride](/img/structure/B6486466.png)
![1-(2-tert-butylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486473.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[3-(4-methylpiperazin-1-yl)propanamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6486480.png)
![1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid](/img/structure/B6486492.png)
![N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide](/img/structure/B6486516.png)

![(1E)-1-(4-fluorophenyl)-N-[3-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]methanimine; N,N-dimethylformamide](/img/structure/B6486528.png)
![N-(4-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B6486534.png)

![1-(piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol; benzoic acid](/img/structure/B6486543.png)
